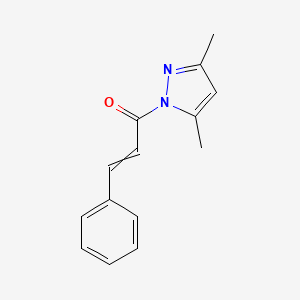
Agn-PC-0kly8I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Agn-PC-0kly8I” is a chemical entity with the molecular formula C14H14N2O It contains a pyrazole ring, which is a five-membered ring structure with two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Agn-PC-0kly8I” involves multiple steps, including the formation of the pyrazole ring. The typical synthetic route includes the reaction of hydrazine with a diketone or an α,β-unsaturated carbonyl compound. The reaction conditions often involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“Agn-PC-0kly8I” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
“Agn-PC-0kly8I” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which “Agn-PC-0kly8I” exerts its effects involves interactions with specific molecular targets. The pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole: A simple five-membered ring with two nitrogen atoms.
Imidazole: Another five-membered ring with two nitrogen atoms but with different positioning.
Triazole: A five-membered ring with three nitrogen atoms.
Uniqueness
“Agn-PC-0kly8I” is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
174905-98-7 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1-(3,5-dimethylpyrazol-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O/c1-11-10-12(2)16(15-11)14(17)9-8-13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clé InChI |
PLXULMXYKHEUIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C(=O)C=CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



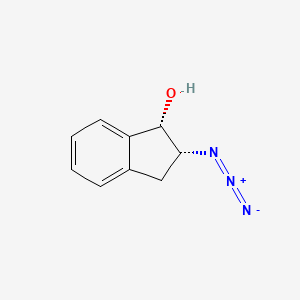
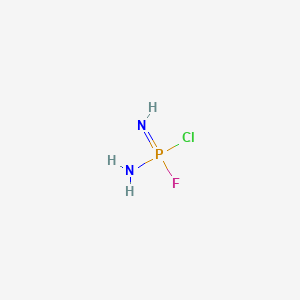
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)

![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
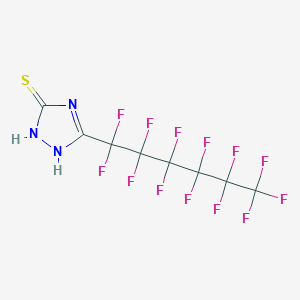
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
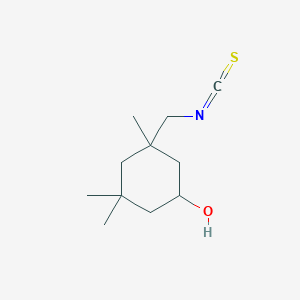
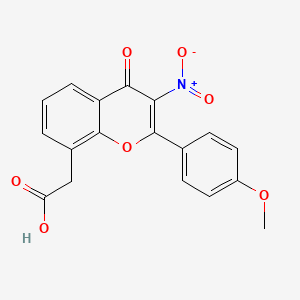
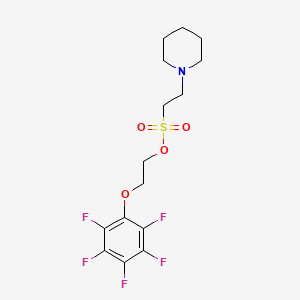
![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
